molecular formula C15H17N3O3 B6629484 4-(Pyrazolo[1,5-a]pyridine-3-carbonylamino)cyclohexane-1-carboxylic acid

4-(Pyrazolo[1,5-a]pyridine-3-carbonylamino)cyclohexane-1-carboxylic acid

Cat. No.: B6629484
M. Wt: 287.31 g/mol
InChI Key: BLXIRZUDFKKZHZ-UHFFFAOYSA-N
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Description

4-(Pyrazolo[1,5-a]pyridine-3-carbonylamino)cyclohexane-1-carboxylic acid, also known as PPAC, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrazolopyridine derivatives, which have been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. In

Scientific Research Applications

4-(Pyrazolo[1,5-a]pyridine-3-carbonylamino)cyclohexane-1-carboxylic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The mechanism of action of 4-(Pyrazolo[1,5-a]pyridine-3-carbonylamino)cyclohexane-1-carboxylic acid is still not fully understood. However, it has been proposed that this compound may exert its biological effects by inhibiting the activity of certain enzymes or signaling pathways. For example, this compound has been found to inhibit the activity of protein kinase B (Akt), which is involved in cell survival and proliferation. This compound has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a form of programmed cell death. This compound has also been found to inhibit the production of pro-inflammatory cytokines, which are involved in the regulation of immune responses. Additionally, this compound has been shown to exhibit antimicrobial activity by disrupting the bacterial cell membrane.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(Pyrazolo[1,5-a]pyridine-3-carbonylamino)cyclohexane-1-carboxylic acid in lab experiments include its high potency and selectivity, as well as its ability to inhibit the activity of multiple targets. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, this compound has been found to exhibit cytotoxic effects at high concentrations, which may limit its therapeutic potential.

Future Directions

There are several future directions for the study of 4-(Pyrazolo[1,5-a]pyridine-3-carbonylamino)cyclohexane-1-carboxylic acid. One area of research is the development of more efficient synthesis methods for this compound, which can produce higher yields with less waste. Another area of research is the optimization of this compound's pharmacokinetic properties, such as its solubility and bioavailability, to improve its efficacy in vivo. Additionally, further studies are needed to elucidate the mechanism of action of this compound and identify its molecular targets. Finally, the potential applications of this compound in the treatment of various diseases, including cancer and inflammatory disorders, should be further explored.

Synthesis Methods

The synthesis of 4-(Pyrazolo[1,5-a]pyridine-3-carbonylamino)cyclohexane-1-carboxylic acid involves the reaction of 4-chloro-3-nitropyrazole with 2-aminopyridine in the presence of potassium carbonate and dimethylformamide. The resulting intermediate is then treated with cyclohexanecarboxylic acid in the presence of triethylamine and dichloromethane to yield this compound. This synthesis method has been optimized to produce high yields of this compound with good purity and quality.

Properties

IUPAC Name

4-(pyrazolo[1,5-a]pyridine-3-carbonylamino)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c19-14(12-9-16-18-8-2-1-3-13(12)18)17-11-6-4-10(5-7-11)15(20)21/h1-3,8-11H,4-7H2,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXIRZUDFKKZHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)NC(=O)C2=C3C=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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